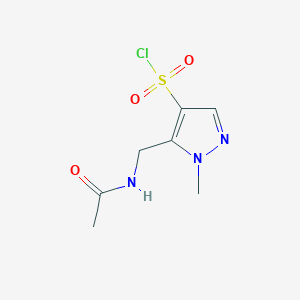

5-(acetamidomethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride

Description

5-(Acetamidomethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride is a pyrazole-based sulfonyl chloride derivative characterized by an acetamidomethyl (Acm) substituent at the 5-position and a methyl group at the 1-position. The sulfonyl chloride group (-SO₂Cl) at the 4-position confers high reactivity, making this compound a versatile intermediate in organic synthesis, particularly for forming sulfonamides or sulfonate esters . The Acm group is widely recognized in peptide chemistry as a protecting group for cysteine residues, enhancing stability during synthetic processes .

Properties

IUPAC Name |

5-(acetamidomethyl)-1-methylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O3S/c1-5(12)9-3-6-7(15(8,13)14)4-10-11(6)2/h4H,3H2,1-2H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKJWRAWGDQGGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=C(C=NN1C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365939-89-4 | |

| Record name | 5-(acetamidomethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(acetamidomethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 5-(acetamidomethyl)-1-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

Starting Material: 5-(Acetamidomethyl)-1-methyl-1H-pyrazole

Reagent: Chlorosulfonic acid (HSO3Cl)

Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred until the reaction is complete, and the product is isolated by standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Acetamidomethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Hydrolysis: In the presence of water or aqueous base, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to form the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran, acetonitrile

Catalysts: Base catalysts such as triethylamine or pyridine

Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures to optimize reaction rates.

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonate Esters: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Sulfonic Acids: Formed by hydrolysis

Scientific Research Applications

5-(Acetamidomethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

Biology: Employed in the modification of biomolecules such as peptides and proteins through sulfonylation reactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-(acetamidomethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may modify amino acid residues in proteins, thereby altering their function.

Comparison with Similar Compounds

Substituent Variations in Pyrazole-Sulfonyl Chlorides

The reactivity and applications of pyrazole-sulfonyl chlorides are heavily influenced by substituents at the 1-, 4-, and 5-positions. Below is a comparative analysis with key analogs:

Key Observations :

- Pharmaceutical Potential: Chloroacetamido analogs (e.g., compound 4b in ) exhibit bioactivity, suggesting that the Acm-substituted variant may also have unexplored therapeutic applications .

- Stability : Sulfonyl chlorides with electron-withdrawing groups (e.g., Acm) are less prone to hydrolysis than alkoxy-substituted derivatives, enhancing shelf-life .

Biological Activity

5-(Acetamidomethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound characterized by its unique structural features, including a pyrazole ring, a sulfonyl chloride group, and an acetamidomethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anti-inflammatory contexts. The molecular formula of this compound is C₇H₈ClN₃O₂S, with a molecular weight of 251.69 g/mol.

Structure and Synthesis

The synthesis of this compound typically involves the reaction of 5-(acetamidomethyl)-1-methyl-1H-pyrazole with chlorosulfonic acid. This reaction is conducted under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

Starting Material: 5-(Acetamidomethyl)-1-methyl-1H-pyrazole

Reagent: Chlorosulfonic acid (HSO₃Cl)

Reaction Conditions: Low temperatures to prevent decomposition and side reactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, particularly against bacterial strains. In vitro studies suggest that related pyrazole derivatives demonstrate significant activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections caused by resistant strains .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have been well-documented. For instance, studies have shown that certain pyrazole compounds possess activity against methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, and Bacillus subtilis . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound Name | Activity | Target Bacteria |

|---|---|---|

| This compound | Antibacterial | MRSA, E. coli |

| 1-Methyl-1H-pyrazole-4-sulfonyl chloride | Antibacterial | Gram-positive bacteria |

| 5-(Aminomethyl)-1-methyl-1H-pyrazole-4-sulfonic acid | Antibacterial | Gram-negative bacteria |

The sulfonyl chloride group in this compound is highly electrophilic, allowing it to react with nucleophiles in biological systems. This reactivity can lead to covalent modifications of proteins and nucleic acids, potentially altering their function and contributing to the compound's biological efficacy .

Study on Antibacterial Efficacy

A study conducted on various pyrazole derivatives, including this compound, demonstrated significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using the agar disc-diffusion method, revealing effective concentrations for inhibiting growth .

Anti-inflammatory Potential

In addition to antibacterial properties, compounds within the pyrazole class have been explored for anti-inflammatory effects. Some studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.